![molecular formula C9H12O2 B049793 (4-Methoxy-3-Methylphenyl)Methanol CAS No. 114787-91-6](/img/structure/B49793.png)
(4-Methoxy-3-Methylphenyl)Methanol
Overview
Description
(4-Methoxy-3-Methylphenyl)Methanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .
Mode of Action
It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.
Biochemical Pathways
It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .
Pharmacokinetics
It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.
Result of Action
Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.
Biological Activity
(4-Methoxy-3-Methylphenyl)Methanol, also known as 1-(4-methoxy-3-methylphenyl)methanol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₂O₂, with a molecular weight of approximately 152.19 g/mol. The structure features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
The biological effects of this compound are largely attributed to its interaction with specific molecular targets:
- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways involved in inflammation and cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammatory processes .
Case Studies
A clinical case study highlighted the potential therapeutic use of phenolic compounds like this compound in managing oxidative stress in patients with chronic diseases. The study observed improved biomarkers of oxidative stress following supplementation with phenolic compounds, suggesting their role in enhancing overall health outcomes .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂O₂
- CAS Number : 114787-91-6
- IUPAC Name : (4-Methoxy-3-methylphenyl)methanol
Synthetic Chemistry
This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, including:
- Oxidation Reactions : Converts to corresponding aldehydes or ketones.
- Reduction Reactions : Can be reduced to form secondary alcohols or amines.
- Substitution Reactions : The methoxy or hydroxyl groups can be replaced with other functional groups.
Table 1: Common Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Oxidation | KMnO₄, H₂SO₄ | Aldehydes, Ketones |
Reduction | LiAlH₄ | Alcohols, Amines |
Substitution | Nucleophiles (e.g., amines) | Substituted derivatives |
Research indicates that this compound exhibits potential biological activity. It has been studied for:
- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
- Enzyme Inhibition : Explored as a potential inhibitor of specific enzymes involved in metabolic pathways.
Case Study Example :
A study published in the Journal of Natural Products examined the antimicrobial effects of this compound against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
Pharmaceutical Applications
The compound is being explored for its therapeutic potential in drug development:
- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest it may reduce pain and inflammation.
- Anticancer Activity : Investigated for its role in inhibiting cancer cell proliferation.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Production of Specialty Chemicals : Used as a precursor for manufacturing fine chemicals and pharmaceuticals.
- Material Science : Explored for developing new materials with enhanced properties due to its unique chemical structure.
Safety and Regulatory Information
The compound is classified under various safety regulations. Handling precautions should be observed due to its potential irritant properties. The European Chemicals Agency (ECHA) provides guidelines for safe handling and disposal.
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQYUUEVQCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560573 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114787-91-6 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.